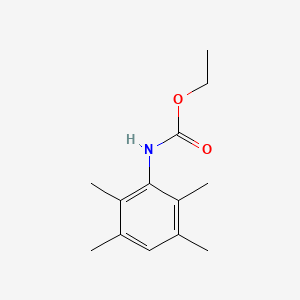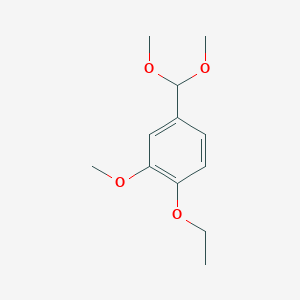
4-Ethoxy-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxy-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid is a chemical compound with the molecular formula C8H10F3NO4 It is known for its unique structure, which includes a pyridine ring substituted with an ethoxy group and an oxidopyridinium ion, paired with trifluoroacetic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid typically involves the reaction of 4-ethoxypyridine with an oxidizing agent to form the 1-oxidopyridin-1-ium ion. This intermediate is then reacted with trifluoroacetic acid to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation reactions using efficient oxidizing agents and continuous flow reactors to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
4-Ethoxy-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to form different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidized pyridinium derivatives, while reduction can produce various reduced forms of the compound.
科学的研究の応用
4-Ethoxy-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Ethoxy-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the context of its application.
類似化合物との比較
Similar Compounds
4-Ethoxypyridine: A precursor in the synthesis of the compound.
1-Oxidopyridin-1-ium: An intermediate in the synthesis process.
Trifluoroacetic acid: A common reagent used in various chemical reactions.
Uniqueness
4-Ethoxy-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid is unique due to its combination of an ethoxy-substituted pyridine ring and an oxidopyridinium ion paired with trifluoroacetic acid. This unique structure imparts distinct chemical properties and reactivity, making it valuable in diverse research applications.
特性
CAS番号 |
90254-36-7 |
|---|---|
分子式 |
C9H10F3NO4 |
分子量 |
253.17 g/mol |
IUPAC名 |
4-ethoxy-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H9NO2.C2HF3O2/c1-2-10-7-3-5-8(9)6-4-7;3-2(4,5)1(6)7/h3-6H,2H2,1H3;(H,6,7) |
InChIキー |
QZNOKGUGFSLBGL-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=[N+](C=C1)[O-].C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(E)-(2-bromo-1-phenylethylidene)amino] benzoate](/img/structure/B14363307.png)


![1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol](/img/structure/B14363327.png)
![1-Dodecanamine, N-[2-[2-(2-butoxyethoxy)ethoxy]ethyl]-](/img/structure/B14363333.png)


![5,5'-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2'-bi-1,3,4-thiadiazole](/img/structure/B14363351.png)
![1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione](/img/structure/B14363357.png)
![1-(1-Azaspiro[5.5]undec-7-en-1-yl)ethan-1-one](/img/structure/B14363370.png)
![Spiro[indene-1,5'-indeno[1,2-b]pyridin]-3(2H)-one](/img/structure/B14363374.png)



